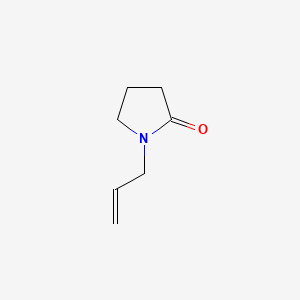
Allyl ethyl ether
Overview
Description
Allyl ethyl ether: is an organic compound with the molecular formula C5H10O . It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the ether has an allyl group (CH2=CH-CH2-) and an ethyl group (CH3-CH2-). This compound is a colorless liquid with a characteristic ether-like odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Allyl ethyl ether is a type of ether compound, which primarily targets other organic compounds in chemical reactions . It can act as a reactant or solvent in the synthesis of various organic compounds .
Mode of Action
The most common reaction of ethers like this compound is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
In the context of organic synthesis, this compound can participate in various reactions such as esterification, etherification, and substitution reactions . For instance, it can undergo hydroxylation and subsequent periodate scission of the vicinal diol . Repetition of this reaction sequence on the enol tautomer of the aldehyde intermediate releases the deprotected functional group .
Pharmacokinetics
It’s worth noting that its physical properties, such as its solubility in organic solvents and miscibility with ethanol and diethyl ether, can influence its behavior in chemical reactions .
Result of Action
The result of this compound’s action depends on the specific reaction it’s involved in. For example, in the hydroxylation and periodate scission reaction, the result is the formation of a deprotected functional group . In general, this compound can help synthesize a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s a highly flammable substance that can react violently with strong oxidizing agents . Therefore, it’s crucial to avoid contact with open flames and high-temperature sources during its use . Additionally, it can react vigorously with oxygen, posing risks of fire or explosion .
Biochemical Analysis
Biochemical Properties
Allyl ethyl ether plays a significant role in biochemical reactions due to its reactive allyl group. It can participate in various organic synthesis reactions, including polymerization and alkylation. In biochemical contexts, this compound can interact with enzymes and proteins, potentially modifying their activity. For instance, it may act as a substrate for certain cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may induce oxidative stress in cells by generating reactive oxygen species (ROS), which can affect various cellular processes, including apoptosis and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound may degrade over time, leading to the formation of by-products that can have different biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can be toxic or cause adverse effects. For example, high doses of this compound may lead to liver toxicity, as the liver is a primary site for the metabolism of this compound. Threshold effects, where a certain dosage level triggers a significant biological response, are also observed in studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its biochemical effects. For example, this compound may accumulate in lipid-rich tissues, affecting lipid metabolism and signaling pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Its presence in different subcellular compartments can modulate its biochemical effects and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Williamson Ether Synthesis: This is the most common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Dehydration of Alcohols: Another method involves the dehydration of alcohols in the presence of an acid catalyst.
Industrial Production Methods: : Industrial production of allyl ethyl ether typically involves large-scale Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: HI, HBr, NaOCH3
Major Products
Oxidation: Aldehydes, ketones
Reduction: Saturated ethers
Substitution: Alkyl halides, alcohols
Scientific Research Applications
Chemistry: : Allyl ethyl ether is used as a reagent in organic synthesis, particularly in the formation of other ethers and in Claisen rearrangement reactions . Biology : It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays . Medicine : this compound derivatives are explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities . Industry : It is used as a solvent and intermediate in the production of various chemicals, including fragrances, flavors, and pharmaceuticals .
Properties
IUPAC Name |
3-ethoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5-6-4-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSFJLSZZTSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Record name | ALLYL ETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060319 | |
| Record name | 3-Ethoxy-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl ethyl ether appears as a liquid. Insoluble in water and less dense than water. Hence floats on water. Emits acrid irritating fumes when heated to high temperature. Used to make other chemicals., Liquid; [Merck Index] | |
| Record name | ALLYL ETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl ethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20163 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
less than -19 °F (NFPA, 2010) | |
| Record name | ALLYL ETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
153.0 [mmHg] | |
| Record name | Allyl ethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20163 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
557-31-3 | |
| Record name | ALLYL ETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Ethoxy-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Ethoxy-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM8T658RE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allyl ethyl ether?
A1: this compound has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.
Q2: Are there any spectroscopic data available for the structural characterization of this compound?
A2: Yes, studies have utilized Fourier transform microwave spectroscopy, along with density functional theory (DFT) calculations at the B3LYP-D3(BJ)/aug-cc-pVTZ level, to characterize the conformational landscape of this compound. [] Rotational spectroscopy of 13C and 34S isotopic species has also been used to determine the ground state geometries of this compound. [] Additionally, 1H and 13C NMR have been employed to investigate the interaction of this compound with copper(I)-olefin complexes. []
Q3: What is known about the thermal stability of this compound?
A3: Research suggests that this compound undergoes unimolecular thermal decomposition in the gas phase, yielding cyclohexylimine and propene. [] This decomposition has been studied in the temperature range of 562–652 K. []
Q4: Can this compound act as a chain transfer agent in ring-opening metathesis polymerization (ROMP)?
A4: Yes, this compound, being an acyclic terminal olefin, has been shown to be an effective chain transfer agent in the ROMP of the 7-oxanorbornene derivative 5,6-exobis(methoxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene, catalyzed by the aqueous ruthenium(II) complex Ru^(II)(H_2O)_6(tos)_2. [] This process allows for the preparation of oligomer samples with controlled molecular weights (Mn). []
Q5: Can this compound be used as a building block in the synthesis of medium-sized carbocycles?
A5: Yes, research demonstrates the use of this compound in a synthetic strategy for 1,5-oxygen-bridged eight- and nine-membered carbocycles. [, ] This approach utilizes a ruthenium-catalyzed coupling of this compound to 1-trimethylsilyl-1-alkyn-3-ols, followed by ketalization and Lewis acid-induced cyclization. [, ]
Q6: Does this compound participate in reactions with organolanthanide hydrides?
A6: Yes, this compound reacts with organolanthanide hydrides like (Cp(2)LnH)(2), where Ln can be Y, La, or Ce, resulting in the cleavage of the ether bond and formation of Cp(2)LnOEt. []
Q7: Have computational methods been applied to study this compound?
A7: Yes, density functional theory (DFT) calculations at the B3LYP-D3(BJ)/aug-cc-pVTZ level have been employed to explore the conformational preferences of this compound and its sulfur analog, allyl ethyl sulfide. [] These calculations identified multiple unique conformers for both molecules within a specific energy range, highlighting the competitive nature of their conformational equilibria. []
Q8: How does the presence of different alkyl substituents on the ether moiety affect the reactivity of allylic ethers in copolymerization reactions?
A8: Studies on the radical copolymerization of various allyl alkyl ethers with vinyl acetate have shown that the reactivity ratios and Q-e parameters are influenced by the nature of the alkyl substituents on the ether group. [] These parameters are correlated with factors like Taft's σ* constants, 13C NMR chemical shifts of the γ-carbon, and calculated frR values, reflecting the electronic and steric effects of the alkyl groups on the reactivity of the allylic double bond. []
Q9: What is known about the stability of this compound in the presence of bis(imino)pyridine iron complexes?
A9: Research indicates that this compound can undergo C-O bond cleavage in the presence of bis(imino)pyridine iron dinitrogen complex, (iPrPDI)Fe(N2)2. [] This reaction leads to the formation of paramagnetic iron allyl and alkoxide complexes. []
Q10: Which analytical techniques are used to study reactions involving this compound?
A10: Researchers often employ a variety of spectroscopic methods to investigate reactions involving this compound. These methods include:
- NMR Spectroscopy (1H, 13C, 31P): Used for structural characterization, monitoring reaction progress, and identifying reaction products. [, , , ]
- Matrix Isolation Infrared Spectroscopy: Useful for observing the infrared spectra of reactive species, such as radicals, generated from precursors like this compound. []
- Mass Spectrometry: Used to analyze the products of reactions, particularly in polymer chemistry to determine molecular weight distributions. []
Q11: Is there any research on the atmospheric degradation of this compound?
A11: Yes, the atmospheric degradation of this compound has been a subject of study, particularly focusing on its kinetics with OH radicals and UV photochemistry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)










